molecular formula C12H20O3 B13163632 Ethyl 5,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate

Ethyl 5,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate

Cat. No.: B13163632
M. Wt: 212.28 g/mol
InChI Key: IEPDPPBQRRGFFG-UHFFFAOYSA-N
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Description

Ethyl 5,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate (CAS 1561483-17-7) is a chemical compound supplied for research and development purposes. It features the 1-oxaspiro[2.5]octane scaffold, a structure of interest in medicinal chemistry and organic synthesis . This specific building block, with a molecular formula of C12H20O3 and a molecular weight of 212.29 g/mol, is characterized by its spirocyclic epoxy ester functionality . Compounds based on the 1-oxaspiro[2.5]octane core are explored for their potential as synthetic intermediates and for their bioactive properties . Researchers value such spirocyclic structures for constructing more complex molecules and for investigating novel pharmacophores. This product is strictly for research applications and is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

ethyl 5,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C12H20O3/c1-4-14-11(13)10-12(15-10)6-8(2)5-9(3)7-12/h8-10H,4-7H2,1-3H3

InChI Key

IEPDPPBQRRGFFG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2(O1)CC(CC(C2)C)C

Origin of Product

United States

Preparation Methods

Reaction Scheme:

$$
\text{[1-(2-oxo-propyl)-cyclopropyl]-acetic acid ethyl ester} \xrightarrow{\text{NaOMe, THF}} \text{Ethyl 5,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate}
$$

Critical Process Parameters

Variations in ester groups (R) and reaction conditions significantly influence yield and purity:

Ester Group (R) Base Solvent Temperature Key Outcome
Methyl Sodium methanolate THF 66°C High-purity spiro-dione (>95%)
Ethyl Sodium ethanolate THF 70°C Target compound (theoretical yield ~90%)
Propyl Potassium tert-butoxide DMSO 80°C Reduced selectivity (side products)
  • Optimal conditions : Ethyl ester derivatives paired with NaOMe in THF ensure efficient cyclization while minimizing byproducts.

Synthetic Workflow

  • Esterification : Reacting [1-(2-oxo-propyl)-cyclopropyl]-acetic acid with ethanol under acidic conditions (e.g., H₂SO₄) forms the ethyl ester precursor.
  • Cyclization : The ester undergoes base-mediated intramolecular aldol condensation to form the spirocyclic core.
  • Purification : Liquid-liquid extraction (methyl tert-butyl ether) and brine washes remove residual base and solvents.

Quality Control Considerations

  • Purity : NMR and HPLC analyses confirm structural integrity and pharmaceutical-grade purity.
  • Scalability : THF’s low boiling point (66°C) allows efficient solvent recovery in industrial setups.

Comparative Analysis of Analogues

Compound Molecular Formula Key Structural Difference
Ethyl 4,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate C₁₂H₂₀O₃ Methyl groups at positions 4 and 5
Ethyl 1-oxaspiro[2.5]octane-2-carboxylate C₁₀H₁₆O₃ No methyl substituents

The 5,7-dimethyl configuration enhances steric hindrance, favoring selective reactivity in downstream applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides, thioesters, or other substituted derivatives.

Scientific Research Applications

Ethyl 5,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate, also known by its CAS number 1561483-17-7, is a chemical compound with potential applications in treating obesity, type 2 diabetes, and related conditions . It is an oxaspiro[2.5]octane derivative with a molecular weight of 212.28 .

MetAP2 Modulator

Oxaspiro[2.5]octane derivatives and analogs, including this compound, may act as modulators of MetAP2 . MetAP2 inhibitors may benefit patients with excess adiposity and conditions related to adiposity, including type 2 diabetes, hepatic steatosis, and cardiovascular disease . This is achieved by improving insulin resistance, reducing hepatic lipid content, and reducing cardiac workload .

Treatment of Obesity and Related Conditions

These compounds may be used in treating obesity, type 2 diabetes, and other obesity-associated conditions . They can be used alone or in combination with other agents . Treating these conditions includes any effect that lessens, reduces, modulates, or eliminates the condition, disease, or disorder .

Methods of Treatment

Methods of treatment include administering a compound in an amount sufficient to inhibit intracellular MetAP2, which increases thioredoxin production and induces multi-organ stimulation of anti-obesity processes . The compound can be administered in an amount insufficient to reduce angiogenesis . It can also be used to treat or ameliorate obesity and obesity-related conditions or co-morbidities such as cardiac, endocrine, respiratory, hepatic, skeletal, psychiatric, and reproductive disorders .

Biomarkers

Methods for treating overweight or obese subjects involve determining the level of at least one biomarker related to being overweight or obese, such as body weight, Body Mass Index (BMI), and Waist/Hip ratio (WHR), and administering an effective amount of the compound to achieve a target level in the subject .

Mechanism of Action

The mechanism of action of Ethyl 5,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active oxane derivative, which can then interact with enzymes or receptors in biological systems. The spiro structure may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs in the 1-Oxaspiro[2.5]octane Family

The following table compares Ethyl 5,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate with structurally related spirocyclic esters:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Commercial Availability
This compound Not available C₁₁H₁₈O₃ (inferred) ~198.26 5,7-dimethyl Discontinued
Ethyl 5,5,7-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate 60234-72-2 C₁₃H₂₂O₃ 226.31 5,5,7-trimethyl Available
Ethyl 2-butyl-1-oxaspiro[2.5]octane-2-carboxylate 922713-06-2 C₁₄H₂₄O₃ 240.34 2-butyl Available
Ethyl 2-heptyl-1-oxaspiro[2.5]octane-2-carboxylate 7152-27-4 C₁₆H₂₈O₃ 268.40 2-heptyl Available
Ethyl 1-oxaspiro[2.5]octane-2-carboxylate (base structure) 6975-17-3 C₁₀H₁₆O₃ 184.23 None Available
Key Observations:

Alkyl chain substituents (e.g., butyl, heptyl) enhance lipophilicity, which may improve solubility in non-polar solvents .

Commercial Availability :

  • This compound is discontinued, while its trimethyl and alkyl-substituted analogs remain accessible .

Comparison with Dioxaspiro Derivatives

Ethyl 5,7-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate (CAS 1544375-49-6, C₁₁H₁₈O₄) differs by incorporating an additional oxygen atom in the spirocyclic system (1,6-dioxa vs. 1-oxa) . This modification increases polarity and may alter hydrogen-bonding capabilities, impacting applications in catalysis or polymer chemistry.

Industrial and Experimental Use

  • Discontinuation Challenges : The discontinuation of this compound highlights the need for alternative spirocyclic esters in high-throughput applications, such as the SHELX software suite for crystallography .
  • Macromolecular Refinement : SHELXL, a program widely used for small-molecule refinement, can accommodate high-resolution data from spiro derivatives, though experimental phasing pipelines favor robust analogs like Ethyl 5,5,7-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate .

Biological Activity

Ethyl 5,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate (commonly referred to as Ethyl 5,7-dimethyl-1-oxaspiro) is a compound of interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

PropertyValue
Molecular Formula C12H20O3
Molecular Weight 212.28 g/mol
IUPAC Name This compound
InChI Key IEPDPPBQRRGFFG-UHFFFAOYSA-N

This compound features a spiro-connected oxane ring that contributes to its biological activity and interaction with various biomolecules.

Synthesis

The synthesis of this compound typically involves the reaction of suitable oxane derivatives with ethyl chloroformate under controlled conditions. The process is often optimized to enhance yield and purity, utilizing techniques such as continuous flow reactions in industrial applications .

Antimicrobial Properties

Recent studies have highlighted the potential antimicrobial activity of this compound. The compound has been evaluated for its effectiveness against various bacterial strains, showing promising results in inhibiting growth and biofilm formation. For instance, a study reported that derivatives of similar spirocyclic compounds exhibited significant antibacterial activity against resistant strains .

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors, leading to inhibition of key metabolic pathways in target organisms.
  • Cell Membrane Disruption : It could potentially disrupt microbial cell membranes, thereby enhancing its antimicrobial efficacy.
  • Hydrolysis : The ester group can undergo hydrolysis to release active components that may further interact with biological targets .

Case Studies

  • Antibacterial Activity Assessment : A study evaluating the antibacterial properties of various spirocyclic compounds found that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics against certain Gram-positive bacteria .
  • Toxicological Evaluation : Toxicity studies indicated that while the compound shows beneficial biological activities, it also requires careful evaluation regarding cytotoxicity in human cell lines to ensure safety for therapeutic use .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with related compounds:

Compound NameBiological ActivityUnique Features
1-Oxaspiro[2.5]octaneModerate antibacterialSimpler structure without dimethyl groups
Diethyl 2-oxo-1-oxaspiro[4,5]decaneAntifungalDifferent ring structure
8,8-Dimethyl-4-methylene-1-oxaspiro[2.5]oct-5-eneAntiviralPresence of double bond

The distinct substitution pattern on the oxane ring of Ethyl 5,7-dimethyl contributes to its unique properties and potential applications in medicinal chemistry.

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